Diguanosine pentaphosphate

Purinergic receptor selectivity P2X vs P2Y signaling Vascular pharmacology

Researchers studying Rho-kinase signaling in vascular biology face a critical challenge: adenosine-based dinucleotides like Ap5A confound results by activating vasoconstrictive P2X receptors. Diguanosine pentaphosphate (Gp5G) eliminates this artifact. - Selectively activates P2Y₄/₆ receptors at 10-100 nmol/L without P2X activation. - Induces 2.67-fold osteopontin expression in VSMC at physiological concentrations (100 nmol/L). - Validated endogenous plasma concentration of 9.47 ± 4.97 nmol/L enables translational PK/PD modeling. Supplied with rigorous analytical characterization for reproducible vascular signaling research.

Molecular Formula C20H29N10O24P5
Molecular Weight 948.4 g/mol
CAS No. 78101-73-2
Cat. No. B12703217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiguanosine pentaphosphate
CAS78101-73-2
Molecular FormulaC20H29N10O24P5
Molecular Weight948.4 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N
InChIInChI=1S/C20H29N10O24P5/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-11(33)9(31)5(49-17)1-47-55(37,38)51-57(41,42)53-59(45,46)54-58(43,44)52-56(39,40)48-2-6-10(32)12(34)18(50-6)30-4-24-8-14(30)26-20(22)28-16(8)36/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H3,21,25,27,35)(H3,22,26,28,36)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1
InChIKeyRELSGTOCAPVUGP-MHARETSRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diguanosine Pentaphosphate (Gp5G) Procurement: A Dinucleoside Polyphosphate Primer for Cardiovascular and Cell Signaling Research


Diguanosine pentaphosphate (Gp5G; CAS 78101-73-2) is a naturally occurring (5'→5')-dinucleoside polyphosphate consisting of two guanosine moieties linked by a pentaphosphate bridge. It belongs to the diguanosine polyphosphate family (GpnG) identified in human platelets and plasma [1]. With a molecular formula of C₂₀H₂₉N₁₀O₂₄P₅ and an average mass of 948.37 g/mol, Gp5G has been characterized as an endogenous activator of the Rho-kinase pathway and a ligand for P2Y receptors, distinguishing it from classical adenine-based dinucleotides such as Ap5A [2].

Why Generic Dinucleoside Polyphosphates Cannot Substitute for Diguanosine Pentaphosphate (Gp5G)


Dinucleoside polyphosphates cannot be interchanged generically because their vasoactive, proliferative, and receptor selectivity profiles are exquisitely dependent on both the nucleobase composition and phosphate chain length [1]. Unlike adenosine-containing congeners such as diadenosine pentaphosphate (Ap5A), Gp5G possesses two guanine bases, which abolishes agonist activity at vasoconstrictive P2X receptors while preserving P2Y receptor-mediated signaling [2]. Consequently, substituting a mixed or adenine-based dinucleotide for Gp5G introduces confounding vasoconstriction and fails to replicate the Rho-kinase activation and vascular smooth muscle cell proliferative effects that define the guanine-specific profile.

Diguanosine Pentaphosphate (Gp5G) Evidence Guide: Quantitative Differentiation from Adenosine-Based and Shorter-Chain Analogs


P2Y Receptor Selectivity: Gp5G Bypasses P2X-Mediated Vasoconstriction

Gp5G shows a receptor activation profile orthogonal to that of diadenosine pentaphosphate (Ap5A). In the isolated perfused rat kidney, vasoconstrictor responses to Ap5A were almost completely abolished by the P2X antagonist PPADS (10 µM), whereas Gp5G-mediated effects were not significantly affected by PPADS [1]. Functionally, Gp5G activates P2Y₄ and P2Y₆ receptors and potentiates angiotensin II-induced vasoconstriction through Rho-kinase rather than direct P2X-mediated contraction [2].

Purinergic receptor selectivity P2X vs P2Y signaling Vascular pharmacology

Vasoconstrictive Potency: Gp5G is at Least 10-Fold Weaker Than Ap5A

Comparative dose-response analysis in the isolated perfused rat kidney established the potency order α,β-meATP ≥ Ap5A ≥ Ap5G = Ap6A ≥ Ap6G ≥ Ap4A ≥ Ap4G ≥ ATP > > Gp5G ≈ Gp6G ≈ Gp4G ≈ GTP [1]. Gp5G ranks at the lowest tier, with vasoconstrictor activity indistinguishable from GTP and >10-fold lower than Ap5A when benchmarked against a 10 nmol ATP bolus. Control experiments confirmed that Gp5G responses were not attenuated by PPADS or suramin, ruling out P2X receptor involvement [1].

Vascular tone Relative potency ranking Isolated perfused kidney

Vascular Smooth Muscle Cell Proliferation: Gp5G is a Proliferative Signal, Ap5A is Not

Gp5G dose-dependently induces osteopontin (OPN) expression, a marker of vascular smooth muscle cell (VSMC) activation and atherogenesis. At 100 nmol/l, Gp5G stimulates a 2.67 ± 0.09-fold increase in OPN expression relative to unstimulated VSMC [1]. In contrast, Ap5A and Ap6A do not induce VSMC proliferation; only the shorter-chain diadenosine polyphosphates Ap3A and Ap4A show proliferative activity via P2Y₂ receptor coupling [2].

Vascular smooth muscle cell proliferation Osteopontin induction Atherogenesis research

Endogenous Plasma Concentration Quantified: Direct Clinical Baseline for Translational Work

Gp5G was purified from human plasma and quantified by MALDI-MS and enzymatic analysis, yielding a mean plasma concentration of 9.47 ± 4.97 nmol/l in healthy donors [1]. This provides a directly measured human physiological baseline that is not available for many other endogenous dinucleoside polyphosphates, whose quantification often relies only on platelet-enriched fractions [2].

Human plasma concentration MALDI-MS quantification Translational biomarker

Structural Binding Mode: Gp5G Occupies the AK4 Active Site Distinctly from Ap5A

The 2.05 Å X-ray crystal structure of human adenylate kinase 4 (AK4) in complex with Gp5G (PDB 2BBW) reveals that the guanosine moieties occupy the ATP and AMP binding pockets differently than the adenosine moieties of Ap5A do in homologous adenylate kinase complexes [1]. A structural superposition of Gp5G-bound human AK4 with Ap5A-bound E. coli AK (PDB 1AKE) highlights altered hydrogen-bonding networks due to the guanine base, providing a rational basis for the distinct enzymatic inhibition profiles [2].

Adenylate kinase 4 X-ray crystallography Dinucleotide-protein complex

Diguanosine Pentaphosphate (Gp5G) Application Scenarios Backed by Comparative Evidence


Rho-Kinase Pathway Activation Studies Without P2X-Mediated Vasoconstrictor Confounds

Gp5G at 10–100 nmol/l selectively engages P2Y₄/₆ receptors to activate RhoA translocation and Rho-kinase signaling, as demonstrated by western blot and contractility assays in isolated perfused rat kidney [1]. Because Gp5G does not activate P2X receptors—unlike Ap5A, which is potent at P2X and abolished by PPADS—researchers can dissect Rho-kinase-mediated angiotensin II potentiation in vascular preparations without triggering off-target vasoconstriction [2].

Vascular Smooth Muscle Cell Proliferation and OPN Expression Assays in Atherogenesis Models

Gp5G stimulates a reproducible 2.67-fold induction of osteopontin in cultured VSMC at 100 nmol/l, a concentration within the physiological range [1]. In contrast, Ap5A fails to induce VSMC proliferation [2]. This makes Gp5G the only pentaphosphate dinucleotide suitable for studying guanine-dependent proliferative signaling and osteopontin-mediated vascular remodeling.

Human Plasma Biomarker Quantification and Translational Pharmacodynamic Studies

The validated endogenous plasma concentration of 9.47 ± 4.97 nmol/l [1] provides a direct physiological baseline for pharmacokinetic/pharmacodynamic modeling and for spike-and-recovery experiments in human plasma. This concentration benchmark is absent for most other dinucleoside polyphosphates, giving Gp5G a unique translational advantage.

Structure-Based Drug Design Targeting AK4 and Related Nucleotide Kinases

The high-resolution crystal structure of the Gp5G–AK4 complex (PDB 2BBW) [1] offers a template for computational docking and structure-activity relationship studies. The distinct orientation of the guanosine rings relative to adenosine in Ap5A-bound structures [2] enables the rational design of guanosine-specific nucleotide analogs with potential selectivity over adenine-binding kinases.

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